molecular formula C15H19NO3 B5611422 N,N-diallyl-2,6-dimethoxybenzamide

N,N-diallyl-2,6-dimethoxybenzamide

Cat. No. B5611422
M. Wt: 261.32 g/mol
InChI Key: JOFJZXKVGWGQRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of benzamide derivatives typically involves acylation reactions where an amine reacts with an acid chloride in a suitable solvent. For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by reacting 3-aminophenol with 4-metoxybenzoylchloride in tetrahydrofuran (THF), characterized by NMR and elemental analysis (Karabulut et al., 2014). Similar methodologies can be applied for the synthesis of N,N-diallyl-2,6-dimethoxybenzamide, adjusting the starting materials to include diallylamine and 2,6-dimethoxybenzoyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography and DFT calculations. For example, the molecular structure of synthesized compounds has been determined to show how intermolecular interactions influence molecular geometry, bond lengths, and angles (Karabulut et al., 2014). These analytical techniques could similarly be applied to this compound to analyze its molecular structure in detail.

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and chemical properties. Studies on similar compounds have explored their potential in forming supramolecular structures through hydrogen bonding and their reactivity in substitution reactions (Şukriye Çakmak et al., 2022). Understanding the chemical properties of this compound could reveal its suitability for specific chemical transformations and applications.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For instance, the crystal packing, solubility, and thermal properties of benzamide derivatives have been studied to understand their stability and reactivity under different conditions (Karabulut et al., 2014); (Şukriye Çakmak et al., 2022). Analyzing these properties for this compound can provide insights into its behavior and potential applications in material science and chemistry.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s intended for use in materials or chemical synthesis, its reactivity would depend on the specific conditions .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further developed as a drug. If it has unique physical or chemical properties, it could find use in materials science or chemical synthesis .

properties

IUPAC Name

2,6-dimethoxy-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-5-10-16(11-6-2)15(17)14-12(18-3)8-7-9-13(14)19-4/h5-9H,1-2,10-11H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFJZXKVGWGQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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